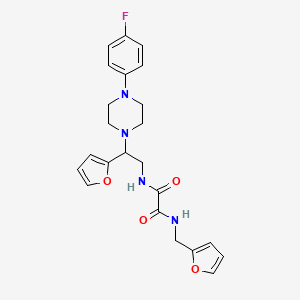

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

描述

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, two furan rings, and an oxalamide linker. Its molecular formula is C₂₄H₂₆FN₅O₄, with an average molecular mass of 467.49 g/mol and a monoisotopic mass of 467.1971 g/mol .

属性

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-4-2-14-32-21)16-26-23(30)22(29)25-15-19-3-1-13-31-19/h1-8,13-14,20H,9-12,15-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNWITUJLDJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by a complex structure that includes piperazine and furan moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 494.6 g/mol. The structure includes various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 494.6 g/mol |

| CAS Number | 877632-48-9 |

Antimicrobial Activity

Research has indicated that compounds within the oxalamide class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, which is crucial for DNA replication.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the minimum inhibitory concentrations (MIC) of various oxalamide derivatives, this compound demonstrated promising results against several pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| N1-(2-(4-chlorophenyl)piperazin-1-yl)-N2-(furan-2-ylmethyl)oxalamide | 10 | Escherichia coli |

Neurological Implications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly through its piperazine ring, which is known to modulate serotonin and dopamine receptors. Preliminary studies have indicated that similar compounds can act as antagonists at adenosine A2A receptors, implicating their use in treating conditions like Parkinson's disease and schizophrenia.

Research Findings on Neurological Activity

A recent study explored the effects of related compounds on adenosine receptor modulation:

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Intermediate : Reaction of 4-fluoroaniline with piperazine.

- Reagents : Potassium carbonate, ethanol.

- Alkylation : Alkylation of the piperazine intermediate with furan derivatives.

- Conditions : Reflux in acetonitrile.

The biological activity is hypothesized to arise from the compound's ability to bind to specific receptors or enzymes involved in neurotransmission and bacterial replication. The piperazine moiety likely facilitates interaction with neurotransmitter receptors, while the furan rings may participate in π-stacking interactions crucial for binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related molecules:

Key Observations :

- Furan vs.

- Oxalamide vs. Sulfonamide Linkers : Unlike W-18’s sulfonamide group (associated with high-affinity receptor binding in opioids ), the oxalamide linker in the target compound may favor hydrogen bonding with polar residues in CNS receptors.

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom (vs. piperidine in W-18) increases hydrogen-bonding capacity, possibly enhancing selectivity for serotonin receptors over opioid receptors .

Pharmacological Comparisons

- Receptor Binding Profiles: The 4-fluorophenylpiperazine moiety is a hallmark of 5-HT₁A/2A receptor ligands (e.g., trazodone). The dual furan substituents may enhance metabolic stability compared to phenyl or pyridine groups, as seen in analogs with longer plasma half-lives . W-18 and W-15: These sulfonamide-piperidine derivatives exhibit potent µ-opioid receptor binding, but the target compound’s piperazine-oxalamide structure likely shifts activity toward non-opioid pathways .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for phenylpiperazine-azetidinone derivatives, where strict reaction conditions (e.g., anhydrous solvents, controlled temperatures) are required to preserve the oxalamide bond .

Functional Implications of Substituent Variations

- 4-Fluorophenyl Group: Fluorination at the phenyl ring enhances lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., plain phenylpiperazines) .

- Furan vs. Thiophene : Compared to thiophene-containing analogs, furan’s lower electron density may reduce CYP450-mediated metabolism, prolonging action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。